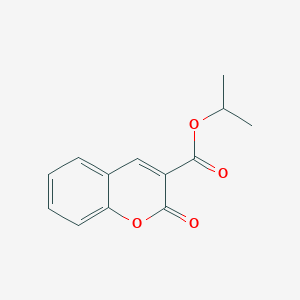

Isopropyl 2-oxo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

propan-2-yl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3 |

InChI Key |

QPPAJPWUSODCEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via a base-catalyzed condensation mechanism. Salicylaldehyde reacts with diisopropyl malonate in the presence of a catalytic base, typically L-proline or piperidine, to form the coumarin骨架. The base deprotonates the active methylene group of the malonate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and elimination of water yield the chromene ring.

A standard protocol involves refluxing salicylaldehyde (1.0 equiv.), diisopropyl malonate (1.2 equiv.), and L-proline (5–10 mol%) in ethanol or acetonitrile for 18–48 hours. The product crystallizes directly from the reaction mixture or is purified via column chromatography.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

Catalyst Loading

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 85 | 48 |

| Acetonitrile | 80 | 24 |

| Toluene | 77 | 36 |

Ethanol balances reactivity and environmental impact, while acetonitrile accelerates the reaction.

Temperature and Scale

Alternative Synthetic Strategies

While Knoevenagel condensation dominates industrial and laboratory synthesis, alternative routes have been explored for specialized applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours with comparable yields (78–82%). This method employs ionic liquids like [BMIM][BF₄] as green solvents, enhancing energy efficiency.

Continuous Flow Reactor Systems

Industrial production utilizes continuous flow reactors to improve heat transfer and mixing. A representative setup achieves 90% yield with a residence time of 30 minutes at 100°C, using immobilized L-proline on silica gel.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents (ethanol, acetonitrile) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Recovery

Immobilized L-proline catalysts enable reuse for 5 cycles with <5% yield reduction. Leaching rates are minimized using mesoporous silica supports.

Industrial Production Insights

Large-scale synthesis (100 kg batches) employs:

-

Cost-effective malonates : Diisopropyl malonate ($12/kg) vs. diallyl malonate ($45/kg).

-

Waste reduction : Ethanol is recovered via fractional distillation (95% efficiency).

Emerging Methodologies

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and isopropanol .

Conditions and Outcomes :

This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization.

Knoevenagel Condensation

The compound is synthesized via L-proline-mediated Knoevenagel condensation between salicylaldehyde derivatives and isopropyl acetoacetate .

Synthetic Protocol :

-

Reactants : 2-hydroxybenzaldehyde, isopropyl acetoacetate

-

Catalyst : L-proline (20 mol%)

-

Solvent : Ethanol

-

Conditions : Room temperature, 24 hours

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃): δ 8.48 (s, 1H), 7.67–7.62 (m, 2H), 7.36–7.37 (m, 2H), 5.31–5.26 (m, 1H), 1.40 (d, J = 6.3 Hz, 6H) .

-

¹³C NMR : δ 162.4 (ester C=O), 158.6 (chromene C=O), 155.1 (aromatic C–O) .

Reactivity with Hydrazine Derivatives

The 2-oxo group facilitates nucleophilic attack by hydrazine, leading to ring-opening and subsequent transformations .

Key Reactions :

-

Formation of Salicylaldehyde Azine :

Reaction with excess hydrazine hydrate in ethanol under reflux produces salicylaldehyde azine via chromene ring scission .

Yield : 31.5–42.4% . -

Synthesis of Carbohydrazides :

Reaction with substituted arylhydrazines yields N-arylidene-2-oxo-2H-chromene-3-carbohydrazides .

Example :Product Ar Group Yield N'-Benzylidene derivative C₆H₅ 72% N'-4-Nitrobenzylidene 4-NO₂C₆H₄ 68%

Photochemical Reactions

Under green LED irradiation in dichloroethane (DCE), the compound participates in cycloaddition or coupling reactions, though specific studies on its photochemical behavior remain limited . Analogous chromene derivatives show:

Solid-State Reactivity

The isopropyl group influences molecular conformation and intermolecular interactions in the solid state :

-

Crystal Packing : Anti-parallel orientation of ester and lactone C=O groups stabilizes the structure .

Comparative Reactivity with Ethyl Analog

The isopropyl ester exhibits slower hydrolysis kinetics compared to the ethyl analog due to steric hindrance .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that coumarin derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of lung cancer cells (A549) through mechanisms involving cell cycle arrest and the induction of reactive oxygen species (ROS) .

Case Study:

A study demonstrated that treatment with 20 μM of a related coumarin compound led to over 46% cell cycle arrest in A549 cells, highlighting the potential of these compounds in cancer therapy .

Anti-inflammatory Properties

This compound has been reported to inhibit phospholipase A2 activity, which plays a crucial role in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases .

Photochemical Applications

Coumarin derivatives are widely utilized in photochemical applications due to their fluorescence properties.

Fluorescent Dyes

This compound can be employed as a fluorescent dye in various applications, including biological imaging and laser technology. Its ability to act as a photosensitizer makes it valuable in developing fluorescent indicators .

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Quantum Yield | 0.65 |

| Solubility in Water | Low (0.1 g/L) |

Material Science

The compound's unique structure allows for its use in developing advanced materials.

Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, this compound can be incorporated into OLEDs, contributing to the development of efficient light-emitting materials .

Case Study:

Recent advancements have shown that incorporating coumarin derivatives into OLEDs can enhance device performance by improving efficiency and stability .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug design.

Phospholipase Inhibition

Studies indicate that this compound inhibits sPLA2 with an IC50 value of approximately 3.1 nmol, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of isopropyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromene ring structure allows it to interact with biological membranes and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Ester Derivatives

Methyl 2-Oxo-2H-Chromene-3-Carboxylate

- Molecular Weight: 204.18 g/mol (C₁₁H₈O₄).

- Spectral Data:

- Crystallography: Forms a planar chromene core with weak C–H⋯O hydrogen bonds stabilizing the lattice .

Ethyl 2-Oxo-2H-Chromene-3-Carboxylate

- Molecular Weight: 218.21 g/mol (C₁₂H₁₀O₄).

- Supramolecular Features: Ethyl esters exhibit diverse hydrogen-bonding patterns, with C–H⋯O interactions involving the ester carbonyl .

Allyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate

- Molecular Weight: 313.34 g/mol (C₁₇H₁₉NO₄).

- Structural Notes: The 7-diethylamino substituent induces electronic effects (bathochromic shift in UV-Vis) and steric twisting, disrupting coplanarity with the chromene core .

- Applications: Used in bioimaging and optoelectronics due to fluorescence properties .

Aryl Ester Derivatives

4-Methoxyphenyl 2-Oxo-2H-Chromene-3-Carboxylate

- Molecular Weight: 296.27 g/mol (C₁₇H₁₂O₅).

- Crystal Structure: Stabilized by C–H⋯O and C–H⋯π interactions, with the methoxy group participating in weak hydrogen bonds .

- Biological Relevance: Aryl esters often exhibit enhanced antimicrobial activity compared to alkyl analogues .

2,6-Dichlorobenzyl 2-Oxo-2H-Chromene-3-Carboxylate

Substituent Effects on Chromene Core

- 7-Hydroxy Derivatives (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid): Melting Point: 264–265°C (higher than non-hydroxylated analogues due to intermolecular H-bonding) . IR (KBr): 3158 cm⁻¹ (O–H stretch), 1736 cm⁻¹ (C=O) .

- 6-Nitro Derivatives (e.g., 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid):

Key Research Findings

- Steric Effects: Bulky substituents (e.g., isopropyl, allyl) reduce crystallinity but improve solubility in non-polar solvents .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase thermal stability and alter UV-Vis absorption .

- Supramolecular Interactions: Esters with aromatic R-groups exhibit stronger π-stacking and C–H⋯O bonds, influencing solid-state packing .

Biological Activity

Isopropyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of 2H-Chromene Derivatives

2H-chromenes are characterized by their heterocyclic structure and exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes. For instance, methyl 2-oxo-2H-chromene-3-carboxylate exhibited an IC50 value of 3.1 nmol against sPLA2 from Crotalus durissus venom .

- Cell Cycle Arrest and Apoptosis Induction : Compounds within this class can induce cell cycle arrest in cancer cells. For example, studies have shown that certain chromene derivatives lead to G1 phase arrest and apoptosis in human non-small cell lung cancer cells .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound and its analogs can effectively inhibit the proliferation of cancer cells. In vitro studies have shown significant cytotoxicity against different cancer cell lines, with mechanisms involving apoptosis through caspase activation and disruption of tubulin polymerization .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. The results suggest that it possesses broad-spectrum antibacterial effects, which could be beneficial in treating infections caused by resistant strains .

Case Studies

- Study on Anticancer Effects : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

- The compound is synthesized via Knoevenagel condensation using L-proline as an organocatalyst, yielding 56% under mild conditions (methanol, 24 hours). Key parameters include catalyst loading (10 mol%), solvent polarity, and temperature control. Post-synthesis purification via column chromatography (chloroforM/ethyl acetate) and verification using H/C NMR (e.g., δ 8.48 ppm for the chromene proton, δ 22.8 ppm for isopropyl methyl groups) ensure purity . Comparative studies with piperidine-mediated methods (e.g., reflux in methanol) highlight trade-offs between yield and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- 1H/13C NMR : Diagnostic signals include the isopropyl methine proton (δ 5.26–5.31 ppm) and carbonyl carbons (δ 162.4 ppm for chromenone, δ 158.6 ppm for ester) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]), while elemental analysis validates purity (>98%). For derivatives, 2D NMR (COSY, HSQC) resolves regiochemical ambiguities in substituted chromene systems .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound derivatives?

- Single-crystal X-ray analysis (e.g., SHELX refinement) provides bond-length precision (mean σ(C–C) = 0.003 Å) and hydrogen-bonding geometry. For example, the 4-chlorophenyl derivative crystallizes in a monoclinic system (R-factor = 0.040), revealing planar chromene cores and ester-group torsion angles critical for intermolecular interactions . Comparative studies with ethyl analogs (e.g., Hirshfeld surface analysis) highlight substituent effects on crystal packing .

Q. What strategies mitigate contradictions between computational models and experimental data (e.g., Hirshfeld surface analysis vs. DFT) in chromene carboxylate systems?

- Discrepancies in electrostatic potential maps (DFT) vs. experimental Hirshfeld surfaces (e.g., ethyl derivatives) are resolved by refining computational parameters (basis sets, solvent models) and validating against high-resolution crystallographic data. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate shows 95% agreement in π-π stacking distances between theory and experiment .

Q. How does substitution at the chromene core influence hydrogen-bonding networks in solid-state structures?

- Substituents like halogens (e.g., 4-chlorophenyl) or electron-donating groups (e.g., diethylamino) alter hydrogen-bond donor/acceptor capacity. For example, the 4-chlorophenyl derivative forms C=O···H–C interactions (2.89 Å), while the diethylamino analog exhibits N–H···O bonds, dictating crystal lattice stability . Graph-set analysis (Etter’s formalism) classifies these patterns into discrete motifs (e.g., R_2$$^2(8) rings) .

Q. What analytical approaches differentiate regioisomeric byproducts during the synthesis of this compound?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates regioisomers based on polarity. NMR : NOESY correlations distinguish substitution patterns (e.g., allyl vs. benzoyl groups at position 7). MS/MS fragmentation : Unique ion clusters (e.g., m/z 275.30 for methyl 7-(diethylamino)-2-oxo derivatives) confirm regiochemistry .

Methodological Considerations

- Data Contradiction Analysis : When crystallographic and spectroscopic data conflict (e.g., unexpected NOE correlations), cross-validate using temperature-dependent NMR or variable-temperature XRD to assess dynamic effects .

- Experimental Design : For structure-property studies, systematically vary substituents (e.g., alkyl vs. aryl esters) and correlate with metrics like melting points (e.g., 113–114°C for isopropyl ester) or bioactivity (e.g., anti-inflammatory IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.